2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide is an organic compound with a complex structure, featuring a benzylthio group, a methoxyphenyl group, and a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylthiol with an appropriate acyl chloride to form the benzylthio intermediate. This intermediate is then reacted with 2-(3-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The methoxyphenyl and morpholinoethyl groups can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-piperidinoethyl)acetamide
- 2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-pyrrolidinoethyl)acetamide
Uniqueness
2-(benzylthio)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide is unique due to the presence of the morpholinoethyl group, which can impart different chemical and biological properties compared to similar compounds with piperidinoethyl or pyrrolidinoethyl groups. This uniqueness can be exploited in the design of new molecules with specific desired activities.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-26-20-9-5-8-19(14-20)21(24-10-12-27-13-11-24)15-23-22(25)17-28-16-18-6-3-2-4-7-18/h2-9,14,21H,10-13,15-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYCSCJGFMOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CSCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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